molecular formula C16H14F3NO3 B1669618 Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)- CAS No. 927685-43-6

Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-

Cat. No. B1669618
CAS RN: 927685-43-6
M. Wt: 325.28 g/mol
InChI Key: UTMVACIBQLDZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-” is a chemical compound with the CAS number 927685-43-6 . It is also known as AAD-2004 or Crisdesalazine . The molecular formula of this compound is C16H14F3NO3 and its molecular weight is 325.28 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group, a trifluoromethyl group, and an ethylamino group . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of >300 °C and a predicted boiling point of 496.4±45.0 °C . The predicted density is 1.410±0.06 g/cm3 . The predicted pKa, a measure of the acidity of the compound, is 2.31±0.10 .

Scientific Research Applications

Treatment of Neurodegenerative Diseases

AAD-2004 has been developed as a dual function drug to remove free radicals and PGE2, the key mediators of nerve injury in Alzheimer’s disease (AD), Parkinson’s disease (PD), and amyotrophic lateral sclerosis (ALS) . It is currently in Phase 1 clinical trials for these diseases .

Anti-inflammatory and Antioxidant Action

AAD-2004 has antioxidant and anti-inflammatory action in brain disease and is used particularly for dementia . It is a potent spin trapping molecule and microsomal prostaglandin E synthase-1 inhibitor .

Safety and Efficacy in ALS

AAD-2004 has shown safety and efficacy in a mouse model of ALS . It completely removed free radicals at 50 nM as a potent spin trapping molecule and inhibited microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 230 nM .

Gastric Damage Prevention

Unlike conventional NSAIDs causing gastric damage, AAD-2004 did not produce gastric damage even at a dose 400-fold higher than maximally effective doses in animal models .

Use in Veterinary Medicine

Crisdesalazine (GedaCure) has been used off-label in meningoencephalitis in two dogs. The neurological signs of the dogs were markedly improved after adding Crisdesalazine as an adjunct to ongoing immunosuppressive treatment .

Potential Use in Other Neurodegenerative Diseases

The therapeutic potential of AAD-2004 has been verified in animal models of ALS, PD, and major depression .

Inhibition of Free Radicals and PGE2-Mediated Inflammation

AAD-2004 blocks free radical formation, PGE2 formation, and microglial activation in the spinal motor neurons of SOD1G93A mice .

Reduction of Autophagosome Formation and Axonopathy

AAD-2004 reduces autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span .

properties

IUPAC Name

2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMVACIBQLDZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-

CAS RN

927685-43-6
Record name AAD-2004
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRISDESALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 2-hydroxy-5-((2-(4-(trifluoromethyl)phenyl)ethyl)amino)-

Q & A

Q1: What are the primary mechanisms of action of AAD-2004 in the context of neurodegenerative diseases?

A1: AAD-2004 exerts its beneficial effects through a dual mechanism:

  1. Potent Antioxidant Activity: AAD-2004 acts as a potent spin-trapping molecule, effectively scavenging free radicals and reducing oxidative stress. [] This is particularly relevant in neurodegenerative diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), where oxidative damage contributes significantly to neuronal death. [, ]
  2. Anti-inflammatory Properties: AAD-2004 inhibits microsomal Prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2). [] By suppressing mPGES-1 activity, AAD-2004 reduces inflammation and its associated neuronal damage. []

Q2: How does AAD-2004's inhibition of monoamine oxidase B (MAO-B) contribute to its neuroprotective effects?

A2: Research suggests that AAD-2004's inhibition of MAO-B, an enzyme involved in the breakdown of neurotransmitters, plays a crucial role in its neuroprotective activity. [] Specifically, inhibiting MAO-B with AAD-2004 has been shown to:

  • Reduce reactive astrogliosis: AAD-2004 significantly reduces the excessive proliferation and activation of astrocytes, which contribute to scar formation and hinder brain repair after injury. []
  • Decrease scar formation: By attenuating reactive astrogliosis, AAD-2004 minimizes the formation of glial scars, which can disrupt neuronal connections and impair brain function. []
  • Lower GABA production in reactive astrocytes: AAD-2004 normalizes the elevated levels of gamma-aminobutyric acid (GABA) produced by reactive astrocytes, potentially contributing to a more balanced neurotransmitter environment. []

Q3: What is the significance of AAD-2004's ability to reduce H2O2 production in the context of neuroprotection?

A3: AAD-2004 exhibits the ability to reduce the production of hydrogen peroxide (H2O2), a reactive oxygen species, within the brain. [] This is noteworthy because:

  • H2O2 is a byproduct of MAO-B activity: MAO-B generates H2O2 during the breakdown of neurotransmitters. Excessive H2O2 contributes to oxidative stress and neuronal damage. []
  • AAD-2004's dual action: By inhibiting MAO-B and scavenging H2O2 directly, AAD-2004 effectively reduces H2O2 levels, providing multifaceted protection against oxidative stress. []

Q4: Can you elaborate on the preclinical evidence supporting AAD-2004's therapeutic potential in ALS?

A4: Studies in a mouse model of ALS demonstrated that AAD-2004:

  • Improved motor function and extended lifespan: Treatment with AAD-2004 significantly enhanced motor performance and prolonged survival in mice with ALS, highlighting its potential to slow disease progression. [, ]
  • Reduced various pathological hallmarks of ALS: AAD-2004 administration effectively decreased:
    • Free radical production: Lowering oxidative stress in the spinal cord. [, ]
    • PGE2 formation: Attenuating inflammation within the central nervous system. [, ]
    • Microglial activation: Reducing the activation of these immune cells in the spinal cord, which contributes to neuroinflammation. [, ]
    • Autophagosome formation: Suggesting a potential role in regulating cellular waste disposal processes. []
    • Axonopathy and motor neuron degeneration: Protecting the integrity of nerve cells responsible for muscle control. [, ]

Q5: How does AAD-2004 compare to existing treatments for neurodegenerative diseases in preclinical studies?

A5: In preclinical studies using a mouse model of ALS, AAD-2004 showed superior efficacy compared to riluzole and ibuprofen, two drugs currently used in ALS management. [] Notably, AAD-2004 achieved these results without inducing gastric bleeding, a common side effect of ibuprofen. [] This suggests a potentially favorable safety profile for AAD-2004.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.